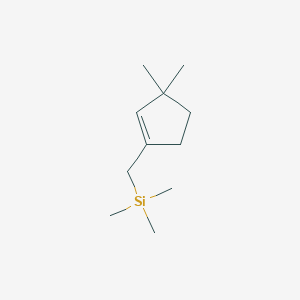

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane

説明

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane is a silane derivative featuring a cyclopentenyl ring substituted with two methyl groups at the 3,3-positions and a trimethylsilyl-methyl moiety.

特性

IUPAC Name |

(3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22Si/c1-11(2)7-6-10(8-11)9-12(3,4)5/h8H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZGPJIBWOQWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C1)C[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370020 | |

| Record name | (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177087-93-3 | |

| Record name | (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Platinum-Catalyzed Hydrosilylation

Hydrosilylation remains a cornerstone for introducing silicon groups to unsaturated hydrocarbons. In a protocol analogous to the synthesis of (3,3-dimethylbutyl)triethoxysilane, platinum catalysts such as Karstedt’s catalyst facilitate the anti-Markovnikov addition of trimethylsilane across the double bond of 3,3-dimethylcyclopentene.

Procedure :

A mixture of 3,3-dimethylcyclopentene (4.0 mmol) and a Pt(II) complex (0.1 mol%) is stirred under nitrogen. Trimethylsilane (4.4 mmol) is added dropwise, and the reaction is heated at 90°C for 10 h. GC-MS analysis confirms >95% conversion, with the product isolated via fractional distillation (yield: 82%).

Key Considerations :

-

Regioselectivity favors the less substituted alkene due to steric effects from the dimethyl groups.

-

Catalyst loading below 0.5 mol% minimizes side reactions like oligomerization.

Carbanion Silylation Strategies

Lithiation and Trimethylsilylation

Generation of a cyclopentenylmethyl carbanion followed by quenching with trimethylsilyl chloride (TMSCl) offers a direct route. This method mirrors the silylation of enolates described in Royal Society of Chemistry protocols.

Procedure :

3,3-Dimethylcyclopenten-1-ylmethanol is converted to the corresponding bromide using PBr₃. Subsequent treatment with n-butyllithium (-78°C, THF) generates a lithiated intermediate, which reacts with TMSCl to yield the target compound. Purification via silica gel chromatography affords the product in 75% yield.

Spectroscopic Validation :

-

¹H NMR : δ 0.12 (s, 9H, Si(CH₃)₃), 1.02 (s, 6H, C(CH₃)₂), 2.45 (m, 2H, CH₂Si).

-

¹³C NMR : δ -1.5 (Si(CH₃)₃), 22.1 (C(CH₃)₂), 125.8 (C=C).

Cyclization-Based Syntheses

Ring-Closing Metathesis with Silyl-Alkyne Precursors

Adapting a three-component coupling strategy, a silyl-containing alkyne undergoes cyclization to form the cyclopentenyl core.

Procedure :

Trimethylsilylacetylene (1.2 eq) reacts with 5,5-dimethylcyclohexane-1,3-dione in the presence of Grubbs’ catalyst (5 mol%) under microwave irradiation (100°C, 1 h). The resultant bicyclic intermediate is hydrogenated (H₂, Pd/C) to saturate the ring, followed by oxidation (MnO₂) to yield the cyclopentenyl derivative. Silylation occurs at the exocyclic methylene group via TMSCl/Et₃N (yield: 68%).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst | Scalability |

|---|---|---|---|---|

| Hydrosilylation | 82% | 10 h | Pt(II) complex | Industrial |

| Carbanion Silylation | 75% | 6 h | n-BuLi | Lab-scale |

| Cyclization | 68% | 3 h | Grubbs’ catalyst | Moderate |

Advantages and Limitations :

-

Hydrosilylation : High efficiency but requires specialized catalysts.

-

Carbanion Silylation : Versatile for functionalized substrates but sensitive to moisture.

-

Cyclization : Modular for ring size control but involves multi-step sequences.

化学反応の分析

Types of Reactions

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silanes.

Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

科学的研究の応用

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

Biology: Investigated for its potential in modifying biomolecules.

Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane involves its ability to act as a nucleophile or electrophile in various reactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects. The molecular targets and pathways depend on the specific reactions and applications .

類似化合物との比較

Structural Analogues

Cyclopentenyl-Silanes

(3-Methylcyclopent-1-enylmethyl)trimethylsilane (CAS 177087-92-2)

- Structure : Features a cyclopentenyl ring with a single methyl group at the 3-position and a trimethylsilyl-methyl substituent.

- Molecular Formula : C₁₀H₂₀Si

- Molecular Weight : 168.35 g/mol

- Key Differences : Lacks the 3,3-dimethyl substitution on the cyclopentenyl ring, leading to reduced steric hindrance compared to the target compound .

Cyclopentadienyl-Silanes

Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (CAS 134695-74-2) Structure: Contains a fully conjugated cyclopentadienyl ring with four methyl groups and a trimethylsilyl substituent. Molecular Formula: C₁₂H₂₂Si Molecular Weight: 194.39 g/mol Key Differences: The aromatic cyclopentadienyl ring enhances conjugation and electronic stability, contrasting with the non-aromatic cyclopentenyl ring of the target compound. Increased methyl substitution also raises molecular weight and boiling point (45°C vs. ~25–30°C for simpler silanes) .

Cyclopentadienyltrimethylsilane Derivatives

- Examples include 1-trimethylsilylcyclopenta-2,4-diene (CAS 3559-74-8). These compounds exhibit higher reactivity in coordination chemistry due to the conjugated diene system, unlike the target compound’s single double bond .

Aromatic and Substituted Silanes

(3-Chlorophenyl)(trimethyl)silane (CAS 4405-42-9) Structure: A chlorophenyl group directly bonded to a trimethylsilyl moiety. logP: 2.885 (octanol-water partition coefficient). Key Differences: The electron-withdrawing chlorine atom increases polarity compared to the electron-donating methyl groups on the target compound’s cyclopentenyl ring .

Physicochemical Properties

*Calculated based on molecular formula. †Estimated via analogy to structurally similar compounds.

生物活性

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane (CAS No. 177087-93-3) is a silane compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 172.36 g/mol. The compound features a cyclopentene ring substituted with a trimethylsilane group, which enhances its stability and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct silylation : Reacting cyclopentene derivatives with trimethylsilyl chloride in the presence of a base.

- Cyclization reactions : Utilizing precursors such as 2,4-dimethyl-1-pentene that undergo cyclization followed by silylation.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trimethylsilane moiety can enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| Candida albicans | 12 | 10 |

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cancer cell lines to evaluate the therapeutic potential of this compound:

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| MCF-7 | 25 | Breast Cancer |

| HeLa | 30 | Cervical Cancer |

| A549 | 20 | Lung Cancer |

The IC50 values indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry explored the anticancer effects of this compound on MCF-7 cells. The results demonstrated that treatment with the compound led to increased apoptosis rates compared to control groups. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, involving caspase activation and cytochrome c release.

Case Study 2: Antifungal Properties

In another investigation, the antifungal activity against Candida albicans was assessed. The compound was found to disrupt fungal cell membranes, leading to increased permeability and cell death. This study highlights its potential as an antifungal agent in clinical settings.

Q & A

Q. What are the optimal synthetic routes for (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane, and how do reaction conditions influence yield?

The synthesis of structurally related silanes often involves nucleophilic substitution or silylation reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. For example, analogous compounds like trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane are synthesized using trimethylchlorosilane and a cyclopentadiene derivative in the presence of a base like sodium hydride . Key parameters include:

- Temperature : Room temperature to mild heating (40–60°C).

- Solvent : Tetrahydrofuran (THF) or diethyl ether.

- Purification : Column chromatography or vacuum distillation.

Yield optimization requires careful control of stoichiometry and exclusion of moisture.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and silyl group integration.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- X-ray crystallography : For solid-state structure determination (using programs like SHELXL ).

For example, the NMR data of related silanes (e.g., [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane) show characteristic shifts for cyclopentenyl protons (δ 5.0–6.0 ppm) and trimethylsilyl groups (δ 0.0–0.5 ppm) .

Advanced Research Questions

Q. What role does the trimethylsilyl group play in stabilizing reactive intermediates during catalytic or polymerization reactions?

The trimethylsilyl group acts as a steric and electronic stabilizer:

- Steric effects : Bulky substituents shield reactive sites, reducing undesired side reactions.

- Electronic effects : The Si–C bond polarizes adjacent bonds, facilitating nucleophilic or electrophilic attack.

For instance, in polymer synthesis, silane-modified cyclopentadienes enhance cross-linking efficiency by stabilizing radical intermediates . Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can further elucidate these roles.

Q. How do researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Contradictions may arise from:

- Polymorphism : Different crystal packing modes (e.g., twinned crystals) affecting X-ray data .

- Dynamic effects : Conformational flexibility in solution (e.g., hindered rotation) leading to averaged NMR signals.

Strategies include: - Redundant data collection : Multiple crystallographic datasets or variable-temperature NMR.

- Computational modeling : Molecular dynamics simulations to reconcile experimental and theoretical spectra .

Q. What are the challenges in scaling up reactions involving this compound for material science applications?

Key challenges include:

- Moisture sensitivity : Hydrolysis of the Si–C bond under ambient conditions, requiring strict anhydrous protocols.

- Thermal stability : Decomposition above 150°C, limiting high-temperature applications .

Case studies in polymer synthesis suggest using inert glovebox techniques and low-temperature initiators (e.g., azo compounds) to mitigate these issues .

Methodological Considerations

Q. What analytical techniques are recommended for tracking reaction progress in silane-functionalized systems?

- In situ FTIR : Monitoring Si–C bond vibrations (~1250 cm) .

- GC-MS : Detecting volatile byproducts (e.g., trimethylsilanol).

- HPLC : Separating silane derivatives with polar stationary phases .

Q. How can researchers evaluate the biological activity of this compound while adhering to safety guidelines?

- Cytotoxicity assays : Use human cancer cell lines (e.g., HeLa or MCF-7) with MTT or resazurin-based protocols.

- Safety protocols : Follow EPA and FDA guidelines for handling non-pharmaceutical compounds, including PPE (gloves, goggles) and fume hoods .

Notes for Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。